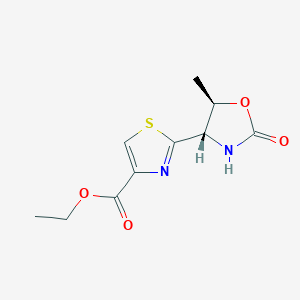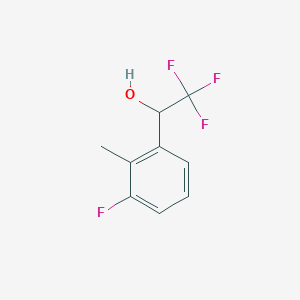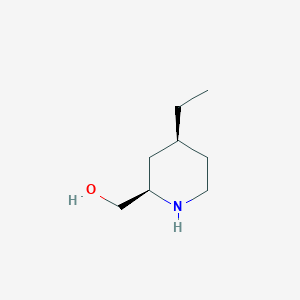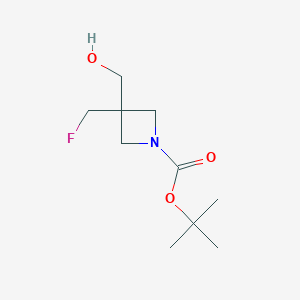![molecular formula C23H13BrClI2NO3 B11716885 N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromonaphthalene, chlorophenyl, and diiodobenzamide moieties, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the bromonaphthalene derivative, followed by the chlorophenyl intermediate. These intermediates are then coupled under specific reaction conditions to form the final compound.
-
Step 1: Synthesis of 1-bromonaphthalene-2-ol
Reagents: Naphthalene, bromine, and a suitable solvent (e.g., dichloromethane).
Conditions: The reaction is carried out under reflux conditions with continuous stirring.
-
Step 2: Synthesis of 4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenol
Reagents: 1-bromonaphthalene-2-ol, 3-chlorophenol, and a base (e.g., potassium carbonate).
Conditions: The reaction mixture is heated to promote the formation of the ether linkage.
-
Step 3: Coupling with 2-hydroxy-3,5-diiodobenzamide
Reagents: 4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenol, 2-hydroxy-3,5-diiodobenzamide, and a coupling agent (e.g., EDCI).
Conditions: The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent against specific fungal strains.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain fungal species by targeting key enzymes involved in their metabolic pathways . The compound’s bromonaphthalene and diiodobenzamide moieties play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Another compound with a bromonaphthalene moiety, known for its antifungal properties.
4-bromonaphthalen-1-amine: Used in the synthesis of various organic compounds with biological activity.
Uniqueness
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide stands out due to its unique combination of bromonaphthalene, chlorophenyl, and diiodobenzamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H13BrClI2NO3 |
|---|---|
Molecular Weight |
720.5 g/mol |
IUPAC Name |
N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C23H13BrClI2NO3/c24-21-15-4-2-1-3-12(15)5-7-20(21)31-19-8-6-14(11-17(19)25)28-23(30)16-9-13(26)10-18(27)22(16)29/h1-11,29H,(H,28,30) |
InChI Key |
QIGBHZZBZNYMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC(=C4)I)I)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B11716802.png)
![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)

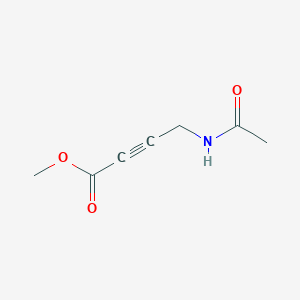
![N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)
